6-Oxa-1-azaspiro[3.4]octan-2-one
Description
Significance of Spirocyclic Scaffolds in Contemporary Chemical Research
Spirocyclic scaffolds are a class of molecules characterized by their intricate three-dimensional structures, which offer distinct advantages in fields such as drug discovery. ed.ac.uk The rigid nature of the spirocyclic framework can lead to improved protein-binding interactions when compared to more planar molecules. ed.ac.uk This enhanced three-dimensionality can also contribute to more favorable physicochemical properties, such as increased solubility and metabolic stability, which are crucial for the development of effective therapeutic agents. researchgate.net The introduction of a spirocyclic moiety into a molecule can significantly alter its shape and electronic properties, providing a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic profile of a drug candidate. researchgate.net
Overview of Spiro-β-Lactams and Related Heterocycles
6-Oxa-1-azaspiro[3.4]octan-2-one belongs to the family of spiro-β-lactams. The β-lactam, a four-membered cyclic amide, is a well-known pharmacophore, most notably found in penicillin and cephalosporin (B10832234) antibiotics. researchgate.net Spiro-β-lactams combine the structural features of a spirocycle and a β-lactam, resulting in a molecule with a highly constrained and stereochemically rich architecture. researchgate.net The synthesis of these complex structures is often challenging, with methods like the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, being a common approach. researchgate.net Spiroheterocycles, including those containing oxygen and nitrogen atoms like this compound, have been found to exhibit a wide range of biological activities. researchgate.net
Structural Classification and Nomenclature of Spiro[3.4]octane Systems
The systematic naming of spiro compounds follows specific IUPAC nomenclature rules. For a spiro[3.4]octane system, the name indicates a spiro compound with a total of eight carbon atoms in the two rings. The numbers in the brackets, [3.4], denote the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. In the case of this compound, the "6-oxa" and "1-aza" prefixes indicate the presence of an oxygen atom at the 6-position and a nitrogen atom at the 1-position of the spiro[3.4]octane framework, respectively. The "-2-one" suffix signifies a carbonyl group at the 2-position, which in this case is part of the β-lactam ring.
Below is a table of the compound discussed in this article:
| Compound Name |
| This compound |
| Penicillin |
| Cephalosporin |
| 6-(benzo[d] researchgate.netwiley-vch.dedioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.4]octane |
| Lapatinib |
| Gefitinib |
Here are the key identifiers for this compound:
| Identifier | Value |
| Molecular Formula | C₆H₉NO₂ |
| SMILES | C1COC[C@]12CC(=O)N2 |
| InChI Key | CDUVRCRIPLVQRR-ZCFIWIBFSA-N |
| InChI | InChI=1S/C6H9NO2/c8-5-3-6(7-5)1-2-9-4-6/h1-4H2,(H,7,8)/t6-/m1/s1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-7-oxa-1-azaspiro[3.4]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-3-6(7-5)1-2-9-4-6/h1-4H2,(H,7,8)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUVRCRIPLVQRR-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@]12CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Oxa 1 Azaspiro 3.4 Octan 2 One and Its Analogs
Cycloaddition Reactions in Spirolactam Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, often forming multiple bonds in a single step with high regio- and stereocontrol.
Staudinger Synthesis for β-Lactam Formation
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams. nih.govclockss.org This method has been successfully applied to the synthesis of spiro-β-lactams, including 6-oxa-1-azaspiro[3.4]octan-2-one.
In a notable example, 2-benzyl-6-oxa-2-azaspiro[3.4]octan-1-one was synthesized via the cycloaddition of N-methylene-1-phenylmethanamine with tetrahydrofuran-3-carbonyl chloride, yielding the product in 87% yield. uc.pt This reaction can also be performed under flow conditions, offering a safer alternative due to better heat transfer management, albeit with a lower yield. uc.pt
The general applicability of the Staudinger reaction for creating spiro-β-lactams is extensive. For instance, it has been used to synthesize spiro-β-lactams from isomaleimides and various carboxylic acids in the presence of triphosgene, with the reactions proceeding stereoselectively. clockss.org Similarly, the reaction of polyaromatic imines with certain acid chlorides at low temperatures has been shown to produce trans-β-lactams in good yields. nih.gov The synthesis of tetrahydrofuran-derived spiro-β-lactams has also been achieved through a Staudinger-type reaction of 2- or 3-tetrahydrofuroyl chloride with imines. nih.gov
A study by Zaid reported the synthesis of 3-benzoyl-2-(4-bromophenyl)-3-phenyl-6-oxa-2-azaspiro[3.4]octan-1-one from tetrahydrofuran-3-carboxylic acid and an appropriate imine. jchr.orgiau.ir
Table 1: Examples of Staudinger Synthesis of Spiro-β-Lactams
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-methylene-1-phenylmethanamine | Tetrahydrofuran-3-carbonyl chloride | 2-Benzyl-6-oxa-2-azaspiro[3.4]octan-1-one | 87 | uc.pt |
| Isomaleimides | Chloroacetic acid | Spiro-β-lactams | - | clockss.org |
| Polyaromatic imines | Acetoxy acid chloride | trans-β-Lactams | Good | nih.gov |
| Tetrahydrofuroyl chloride | Imines | Tetrahydrofuran-derived spiro-β-lactams | Moderate to Good | nih.gov |
[3+2] Cycloaddition Strategies for Spiro[3.4]octanes
The [3+2] cycloaddition is another powerful method for constructing five-membered rings, which can be integral to spiro[3.4]octane systems. This strategy has been employed to synthesize analogs of this compound.
For example, the synthesis of 2-oxa-6-azaspiro[3.4]octane, a surrogate for morpholine, has been achieved through a [3+2] cycloaddition reaction. researchgate.netsioc-journal.cn This approach allows for the production of multi-gram quantities in relatively high yields. sioc-journal.cn Research has also focused on the 1,3-dipolar cycloaddition of thiocarbonyl ylides with various alkenes and alkynes to create dihydro- and tetrahydrothiophene (B86538) products, which are versatile intermediates for further functionalization. acs.org
A strain-release-driven spirocyclization between bicyclo[1.1.0]butanes (BCBs) and azomethine imines has been developed to access 6,7-diazaspiro[3.4]octanes. rsc.org While research on azomethine imines has historically focused on other cycloaddition reactions, their use in spirocyclization is a newer development. rsc.org
Table 2: [3+2] Cycloaddition Strategies for Spirocycles
| Reactants | Product Type | Key Features | Reference |
|---|---|---|---|
| N-Boc-azetidin-2-one derived alkene, Thiocarbonyl ylid | 6-Thia-2-azaspiro[3.4]octane | Convergent synthesis of thia-azaspiro[3.4]octanes. | |
| Bicyclo[1.1.0]butanes, Azomethine imines | 6,7-Diazaspiro[3.4]octanes | Strain-release driven spirocyclization. | rsc.org |
| Thiocarbonyl ylides, Alkenes/Alkynes | Dihydro- and tetrahydrothiophenes | Versatile intermediates for complex molecules. | acs.org |
Vinylogous [4+n] Cyclization Modes
A more recent and innovative approach involves the vinylogous [4+n] cyclization. This strategy utilizes the ring-opening of an electron-deficient cyclopropene (B1174273) to generate a functionalized alkenyl ketene intermediate. researchgate.netresearchgate.netresearchgate.net This electrophilic intermediate can then participate in various cyclization reactions.
This methodology has unveiled new cyclization modes, such as [4+1] and formal [4+4] cyclizations, to construct pyrrolidinone and azocine (B12641756) frameworks, respectively. researchgate.netresearchgate.net The use of an alkenyl ketene as a 4-carbon synthon is a significant departure from the more common [2+n] cycloadditions of ketenes. researchgate.netresearchgate.netresearchgate.net
Ring-Opening and Rearrangement Reactions in Spirocyclic Construction
Ring-opening and rearrangement reactions of strained cyclic precursors provide another effective avenue for the synthesis of spirocyclic lactams.
SN1-type Ring-Opening of Cyclopropene Precursors
The SN1-type ring-opening of electron-deficient cyclopropenes offers a unique pathway to spirolactam scaffolds. researchgate.netresearchgate.net In this process, the cyclopropene ring opens to form a zwitterionic intermediate containing a sp²-carbocation, which can then undergo further reactions. researchgate.netresearchgate.net This method has been shown to be a facile entry to a variety of lactam scaffolds. researchgate.netresearchgate.net Lewis acid activation of donor-acceptor cyclopropanes can also initiate an SN1-type ring-opening, leading to a cascade reaction that forms bicyclic systems containing a γ-lactam moiety. uni-regensburg.de
Epoxide Ring-Opening and Subsequent Cyclization Pathways
The ring-opening of epoxides is a well-established and versatile strategy in organic synthesis due to the inherent strain of the three-membered ring. d-nb.infounizin.org This reactivity can be harnessed for the construction of spirocyclic systems.
The intramolecular ring-opening of hydroxy epoxides has been used to obtain various spiro-lactams. researchgate.net The stereochemistry of the epoxide and the reaction temperature can influence the regioselective formation of either four or five-membered spiro derivatives. researchgate.net For example, the acid-catalyzed rearrangement of certain epoxy alcohols shows a preference for the formation of tetrahydrofuran (B95107) rings over larger cyclic ethers. researchgate.net
In the context of this compound analogs, a precursor such as a 1-oxa-6-azaspiro[2.5]octane could undergo nucleophilic attack, leading to the desired piperidin-4-ol structure. Base-catalyzed epoxide opening is typically an SN2 reaction where a nucleophile attacks the less hindered carbon of the epoxide. unizin.org
A scalable synthesis of 1-oxaspiro[3.3]heptane derivatives involves the epoxidation of an exocyclic alkene followed by a Corey-Chaikovsky epoxide expansion. rsc.org Furthermore, the synthesis of 1-oxa-5-azaspiro[2.3]hexanes can be achieved through the epoxide formation on the bridge-head bond of azabicyclo[1.1.0]butyl fragments. rsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Benzyl-6-oxa-2-azaspiro[3.4]octan-1-one |
| 3-Benzoyl-2-(4-bromophenyl)-3-phenyl-6-oxa-2-azaspiro[3.4]octan-1-one |
| Spiro-β-lactams |
| trans-β-Lactams |
| Tetrahydrofuran-derived spiro-β-lactams |
| 2-Oxa-6-azaspiro[3.4]octane |
| Dihydro- and tetrahydrothiophenes |
| 6,7-Diazaspiro[3.4]octanes |
| Pyrrolidinone |
| Azocine |
| γ-Lactam |
| Tetrahydrofuran |
| 1-Oxa-6-azaspiro[2.5]octane |
| Piperidin-4-ol |
| 1-Oxa-5-azaspiro[2.3]hexanes |
| N-methylene-1-phenylmethanamine |
| Tetrahydrofuran-3-carbonyl chloride |
| Isomaleimides |
| Triphosgene |
| Bicyclo[1.1.0]butanes |
| Azomethine imines |
| Cyclopropene |
| Alkenyl ketene |
| Hydroxy epoxides |
| Azabicyclo[1.1.0]butyl |
| N-Boc-azetidin-2-one |
| Thiocarbonyl ylid |
| 6-Thia-2-azaspiro[3.4]octane |
| 5-Oxa-6-azaspiro[2.4]heptanes |
| Nitrones |
| Nitrile oxides |
| (2E)-2-[(4-bromophenyl)imino]-1,2-diphenylethanone |
| Tetrahydrofuran-3-carboxylic acid |
Development of One-Pot Multi-component Synthetic Pathways
The efficient construction of complex molecules from simple, readily available starting materials in a single operation is a primary goal of modern synthetic chemistry. One-pot multi-component reactions (MCRs) are powerful tools for achieving this, offering advantages in terms of step-economy, reduced waste, and operational simplicity.
Recent investigations have led to the development of a one-pot, three-component reaction for synthesizing novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, which are structurally related to the this compound core. nih.gov This catalyst-free approach involves the reaction of alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives. nih.gov The reaction proceeds through a cascade mechanism initiated by the generation of a zwitterionic adduct from the isocyanide and acetylenic ester, followed by a 1,3-dipolar cyclization. nih.gov This methodology highlights the potential of MCRs to rapidly assemble diverse and complex spiroheterocyclic scaffolds. nih.gov
Another notable strategy involves the condensation reaction of isatin (B1672199) derivatives, malononitrile (B47326) dimer, and enamine derivatives to produce novel spiro-(1,8)-naphthyridine derivatives in good to excellent yields. researchgate.net While structurally different, this method underscores the utility of MCRs in creating spirocyclic systems with high efficiency, yielding only water as a by-product. researchgate.net Such approaches, which combine multiple bond-forming events in a single pot, represent a key strategy for the streamlined synthesis of libraries of spirocyclic compounds for drug discovery programs.
Table 1: Example of a One-Pot Three-Component Reaction for Spiroheterocycle Synthesis This table is interactive. You can sort and filter the data.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Product Class | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 4-Benzylidene-3-methylisoxazol-5(4H)-one | Toluene | 110 | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene | Good | nih.gov |
| Isatin derivative | Malononitrile dimer | Enamine derivative | Polyethylene glycol-400 | 80 | Spiro-(1,8)-naphthyridine | up to 95% | researchgate.net |
Stereoselective and Enantioselective Approaches to Spirocyclic Lactams
Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. For spirocyclic lactams, which possess at least one stereogenic spirocenter, the development of stereoselective and enantioselective synthetic methods is crucial.
A significant breakthrough has been the development of a copper(I)-catalyzed asymmetric Kinugasa/aldol-type cascade reaction. rsc.org This method allows for the reaction between ketone-tethered propiolamides and nitrones to produce novel chiral spiro β-lactams with three contiguous stereogenic centers in good yields and with high diastereoselectivity and enantioselectivity. rsc.org A key to the high diastereoselectivity is a retro-aldol/aldol equilibrium process of the spirobilactam products. rsc.org The Kinugasa reaction itself involves the in situ generation of a copper(I) enolate intermediate, which can be trapped by various electrophiles in one-pot cascade reactions to form highly functionalized chiral spiro β-lactams. rsc.org
Similarly, a copper-catalyzed Kinugasa/Michael domino reaction has been employed for the desymmetrization of prochiral cyclohexadienones. jyu.fi This highly chemo-, regio-, diastereo-, and enantioselective process uses a chiral copper catalyst to couple alkyne-tethered cyclohexadienones with nitrones, yielding highly functionalized spirocyclic β-lactams with up to 97% enantiomeric excess (ee) and greater than 20:1 diastereomeric ratio (dr). jyu.fi The resulting products possess four contiguous stereocenters. jyu.fi
Beyond copper catalysis, a binary system using cobalt(II) acetate (B1210297) and a chiral spiro phosphoric acid (SPA) has been successfully applied to the enantioselective synthesis of spiro-γ-lactams. nih.gov This method involves a sequential C-H olefination/asymmetric [4+1] spirocyclization, achieving high levels of enantioselectivity (up to 98% ee). nih.gov This approach is notable for using a cheap and commercially available cobalt precatalyst, avoiding the need for complex and tedious-to-prepare ligands. nih.gov
N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for these transformations. A bifunctional NHC bearing a free hydroxyl group has been shown to efficiently catalyze the Staudinger reaction of ketenes with isatin-derived ketimines, affording spirocyclic oxindolo-β-lactams in high yields with excellent diastereo- and enantioselectivities. figshare.com
Table 2: Overview of Stereoselective Syntheses of Spirocyclic Lactams This table is interactive. You can sort and filter the data.
| Reaction Type | Catalyst System | Substrates | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Kinugasa/Aldol Cascade | Copper(I) / Chiral Ligand | Ketone-tethered propiolamides, Nitrones | Spiro β-lactams | High dr and ee | rsc.org |
| Asymmetric Kinugasa/Michael Domino | Copper / Chiral Ligand | Alkyne-tethered cyclohexadienones, Nitrones | Spirocyclic β-lactams | >20:1 dr, up to 97% ee | jyu.fi |
| C-H Olefination / [4+1] Spirocyclization | Cobalt(II) / Chiral Spiro Phosphoric Acid | Acrylamides, Diazoesters | Spiro-γ-lactams | up to 98% ee | nih.gov |
| Staudinger Reaction | Bifunctional N-Heterocyclic Carbene | Ketenes, Isatin-derived ketimines | Spirocyclic oxindolo-β-lactams | Excellent dr and ee | figshare.com |
Strategic Derivatization for Functionalized this compound Frameworks
The ability to strategically introduce functional groups onto the this compound core is essential for modulating its physicochemical properties and for its application in areas like drug discovery. Derivatization can be achieved either by modifying the final spirocyclic product or by employing functionalized precursors in the synthetic sequence.
One approach to derivatization is through palladium-catalyzed decarboxylative reactions. This strategy has been used to synthesize functionalized nitrogen heterocycles, including piperidines and pyrrolidines. whiterose.ac.uk By using a trimethylene carbamate (B1207046) that generates a 1,4-dipole reagent in situ, various functional groups can be incorporated into the final heterocyclic product. whiterose.ac.uk This type of methodology could be adapted to create functionalized spirocyclic lactam frameworks.
Furthermore, photocatalysis offers a modern approach to constructing and derivatizing N-heterospirocycles. nih.gov A method for creating β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes has been developed, which generates products with a pendant halomethyl group. nih.gov This reactive handle can be used for further modifications. For example, the resulting alkyl bromide product has been successfully transformed into an aldehyde via Kornblum oxidation and has undergone a photoredox-catalyzed cross-electrophile coupling with 3-bromopyridine. nih.gov
The synthesis of multifunctional spirocycles has also been achieved starting from common cyclic carboxylic acids. researchgate.net This highlights a strategy where the complexity and functionality are built into the starting materials, which are then cyclized to form the desired spiro-azetidinone framework. researchgate.net The synthesis of the related 1-oxo-2-oxa-5-azaspiro[3.4]octane system, found in the natural product oxazolomycin, has been accomplished using L-Proline as a chiral starting material, demonstrating the use of functionalized precursors to access optically active spirocyclic systems. nih.gov Ruthenium tetroxide oxidation of these compounds subsequently afforded the corresponding spiro β-lactone γ-lactams, showcasing a post-synthesis derivatization to introduce further functionality. nih.gov
Rigorous Structural Elucidation and Characterization Methodologies for Spiro 3.4 Octanones
Advanced Spectroscopic Techniques for Molecular Structure Determination
Spectroscopic methods are fundamental in piecing together the molecular puzzle of 6-Oxa-1-azaspiro[3.4]octan-2-one. Each technique offers unique insights into the compound's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the conformational preferences of this compound. Both ¹H and ¹³C NMR are employed to elucidate the structure.
In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their local electronic environment and spatial relationships. For instance, the diastereotopic methylene (B1212753) protons of the oxetane (B1205548) ring in similar spirocyclic systems can be assigned based on Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between protons. wiley-vch.de The analysis of these spectra for this compound would reveal distinct signals for the protons on the azetidinone and tetrahydrofuran (B95107) rings. The conformation of the six-membered piperidine (B6355638) ring in related spiro-iminosugars has been successfully evaluated using ¹H NMR spectroscopy. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The chemical shifts of the carbonyl carbon, the spiro carbon, and the carbons adjacent to the oxygen and nitrogen atoms are particularly diagnostic for confirming the spirocyclic lactam structure. researchgate.net For example, in related ketenes, the central carbon of the ketene (B1206846) group shows a characteristic absorption at high-field in ¹³C NMR spectra. thieme-connect.de
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | Varies | Multiplets, Singlets | Protons on azetidinone and tetrahydrofuran rings |
| ¹³C | ~170-180 | Singlet | Carbonyl carbon (C=O) |
| ¹³C | ~70-80 | Singlet | Spiro carbon |
| ¹³C | ~60-70 | Triplet | Carbons adjacent to oxygen |
| ¹³C | ~40-50 | Triplet | Carbons adjacent to nitrogen |
Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.
The most prominent and easily identifiable peak in the IR spectrum of this compound would be the strong absorption band of the β-lactam carbonyl group (C=O). This typically appears in the range of 1730-1760 cm⁻¹. The exact position can be influenced by ring strain. The presence of a C-N bond in the lactam and a C-O-C ether linkage in the tetrahydrofuran ring would also give rise to characteristic stretching vibrations. libretexts.org Specifically, a C-O stretch is expected between 1260-1050 cm⁻¹, and an N-H stretch (if unsubstituted) would appear around 3300-3500 cm⁻¹. libretexts.org
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| β-Lactam | C=O stretch | 1730 - 1760 |
| Amide | N-H stretch (if present) | 3300 - 3500 |
| Ether | C-O-C stretch | 1050 - 1260 |
| Alkane | C-H stretch | 2850 - 3000 |
Source: General IR spectroscopy data tables. libretexts.orglibretexts.org
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₆H₉NO₂. uni.lu
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern in the mass spectrum results from the cleavage of the molecule into smaller, charged fragments. The analysis of these fragments can help to piece together the structure of the parent molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the spirocyclic rings. libretexts.org The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. libretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Monoisotopic Mass | 127.06333 Da |
| Predicted [M+H]⁺ (m/z) | 128.07061 |
| Predicted [M+Na]⁺ (m/z) | 150.05255 |
Source: PubChem uni.lu
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Architecture
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the positions of all atoms in the crystal lattice.
For a chiral molecule like this compound, which has a stereocenter at the spiro carbon, X-ray crystallography can determine the absolute configuration (R or S). nih.gov This is crucial for understanding its biological activity, as different enantiomers can have vastly different pharmacological effects. The technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. The structure of related spirocyclic compounds has been confirmed using this method. nih.govlookchem.com
Advanced Chiroptical Spectroscopy for Enantiomeric Purity and Configuration Assessment
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for assessing the enantiomeric purity and confirming the absolute configuration of chiral molecules like this compound.
These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample. The resulting spectrum is unique to a specific enantiomer and can be used to determine the enantiomeric excess (ee) of a sample. While X-ray crystallography provides the absolute configuration of a single crystal, chiroptical methods can confirm the bulk sample's enantiomeric purity. Computational methods can be used in conjunction with experimental data to predict the chiroptical properties of a given enantiomer, further aiding in the assignment of the absolute configuration. researchgate.net
Computational and Theoretical Investigations of 6 Oxa 1 Azaspiro 3.4 Octan 2 One
Conformational Landscape Analysis and Strain Energy Calculations
The spirocyclic nature of 6-Oxa-1-azaspiro[3.4]octan-2-one, which features a fusion of a five-membered and a four-membered ring, suggests the presence of significant ring strain. A thorough conformational analysis and calculation of strain energy would be vital for understanding its stability and preferred three-dimensional structure. However, no such studies have been found.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
Molecular dynamics simulations, which provide insights into the conformational changes and interactions of a molecule over time, have not been reported for this compound. These simulations would be particularly valuable for understanding its behavior in different solvent environments or its interaction with biological macromolecules.
Elucidation of Reaction Mechanisms via Computational Modeling
While the synthesis of related spiro-β-lactams has been described, including the Staudinger synthesis, computational modeling to elucidate the specific reaction mechanisms for the formation or subsequent reactions of this compound is not available. researchgate.net Such modeling would provide a deeper, atomistic understanding of the transition states and energy barriers involved.
In Silico Ligand-Target Interaction Modeling for Mechanistic Insights
The potential of spirocyclic compounds in drug discovery often stems from their rigid, three-dimensional structures which can lead to specific interactions with biological targets. researchgate.net Techniques like induced-fit docking and MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) are powerful tools for predicting and analyzing these interactions. nih.gov For instance, such methods have been used to understand how modifications to a diazaspirooctane scaffold can shift its antibacterial activity profile by altering its binding to different biological targets. nih.gov However, no in silico ligand-target interaction studies have been published for this compound, limiting the understanding of its potential biological mechanisms of action.
Chemical Reactivity and Transformation Pathways of 6 Oxa 1 Azaspiro 3.4 Octan 2 One Derivatives
Nucleophilic and Electrophilic Reactivity Profiles of the Spirocyclic System
The reactivity of 6-oxa-1-azaspiro[3.4]octan-2-one derivatives is dominated by the electrophilic nature of the β-lactam carbonyl carbon and the susceptibility of the strained four-membered ring to nucleophilic attack.
Electrophilic Character: The carbonyl group of the β-lactam is a key electrophilic site. Its reactivity is fundamental to the Staudinger [2+2] cycloaddition, a primary method for constructing the spiro-β-lactam core. In this reaction, a ketene (B1206846), often generated in situ from a carboxylic acid derivative, reacts with an imine. For the synthesis of the title compound, a ketene derived from tetrahydrofuran-3-carboxylic acid serves as the precursor. iau.irresearchgate.net The reaction between the ketene and an appropriate imine, often activated by reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (B128534) (Et₃N), yields the spiro-β-lactam. researchgate.net
A specific example is the synthesis of 3-benzoyl-2-(4-bromophenyl)-3-phenyl-6–oxa-2-azaspiro[3.4]octan-1-one, which utilizes tetrahydrofuran-3-carboxylic acid as the ketene precursor in a reaction with (E)-2-((4-bromophenyl)imino)-1,2-diphenylethan-1-one. iau.irresearchgate.netresearchgate.net This highlights the crucial electrophilic role of the imine's C=N bond and the nucleophilic character of the ketene in forming the spirocyclic system.
Nucleophilic Attack and Ring Opening: The significant strain of the β-lactam ring makes it a prime target for nucleophiles, leading to ring-opening reactions. This reactivity is the basis for the biological activity of penicillin and other β-lactam antibiotics and is a key chemical characteristic of all 2-azetidinones, including spirocyclic derivatives. ugent.be The amide bond can be cleaved by various nucleophiles, such as hydroxides or amines, leading to the formation of β-amino acid derivatives. This reactivity can also be harnessed for synthetic transformations, where the β-lactam serves as a constrained precursor to more complex acyclic or different heterocyclic structures. ugent.beresearchgate.net
Table 1: Key Reactivity Profiles
| Reaction Type | Reactive Center | Description | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Staudinger [2+2] Cycloaddition | Imine (Electrophile), Ketene (Nucleophile) | Formation of the β-lactam ring via cycloaddition. | Tetrahydrofuran-3-carboxylic acid (ketene precursor), Imines, Et₃N, POCl₃ | iau.irresearchgate.netuc.pt |
| Nucleophilic Ring Opening | β-Lactam Carbonyl Carbon (Electrophile) | Cleavage of the strained four-membered ring by nucleophiles. | Hydroxides, Amines, Alcohols | ugent.beresearchgate.net |
Investigations into Ring Transformations and Expansions
The inherent strain in the this compound system makes it a substrate for various ring transformation and expansion reactions, providing pathways to other valuable heterocyclic scaffolds.
Ring Expansion: Photochemical methods have been explored for the ring expansion of related spirocyclic systems. For instance, the photochemical ring expansion of a spirocyclic oxetane (B1205548) has been shown to produce 6-oxa-2-azaspiro[3.4]octane building blocks in high yield. nih.gov Although this specific reaction starts from an oxetane and yields a saturated spirocycle rather than a lactam, it demonstrates the feasibility of expanding one of the rings in the spiro system to access new structures. Such transformations are often driven by the release of ring strain and can proceed through ylide intermediates. nih.gov
Ring Transformation and Fragmentation: Spiro-β-lactams are known to participate in a variety of ring-fragmentation or ring-expansion reactions that lead to highly valuable ring-opened products and other heterocycles. ugent.be For example, spiro-β-lactams fused to a thiazolidine (B150603) ring can undergo selective transformations: opening of the thiazolidine ring can produce a functionalized monocyclic β-lactam, while hydrolysis of the β-lactam ring can yield a substituted thiazolidine. researchgate.net By analogy, derivatives of this compound could potentially undergo selective opening of either the lactam or the tetrahydrofuran (B95107) ring, depending on the reaction conditions and the substitution pattern, thus serving as versatile synthetic intermediates.
Strategies for Selective Functionalization at Spiro and Non-Spiro Centers
The ability to selectively introduce functional groups at various positions on the this compound scaffold is crucial for modulating its properties. Strategies have been developed to target the β-lactam ring, the tetrahydrofuran ring, and substituents attached to the core structure.
Functionalization of the β-Lactam Ring: The C3 position of the β-lactam ring, adjacent to the spiro center, is a common target for functionalization. This can be achieved during the synthesis, for example, by using substituted ketenes in the Staudinger reaction.
Functionalization of the Tetrahydrofuran Ring (Non-Spiro Center): Directing group-assisted C-H functionalization offers a powerful strategy for modifying the tetrahydrofuran portion of the molecule. Cobalt-catalyzed site-selective C(sp³)–H functionalization has been successfully applied to aliphatic amides to generate spirocyclic β-lactams. uc.ptresearchgate.net This method typically employs a bidentate directing group, such as an 8-quinolinyl group, attached to the amide substrate. The catalyst selectively activates a specific C-H bond, enabling the formation of the spiro-β-lactam ring. researchgate.netrsc.org This strategy could be adapted to functionalize the C-H bonds of the tetrahydrofuran ring in a pre-formed spirocycle or its precursors.
Functionalization of Substituents: Substituents attached to the spirocyclic core can also be modified. For instance, a bromine atom on an N-aryl substituent of a spiro-β-lactam can be replaced using a Stille cross-coupling reaction, allowing for the introduction of new groups. rsc.orgnih.gov This demonstrates the potential for late-stage diversification of these complex molecules.
Table 2: Selected Functionalization Strategies
| Target Position | Strategy | Catalyst/Reagent | Description | Reference |
|---|---|---|---|---|
| Tetrahydrofuran Ring (C-H bonds) | Directed C(sp³)–H Functionalization | Cobalt Catalyst + Directing Group | Site-selective introduction of functionality at unactivated C-H bonds. | uc.ptresearchgate.net |
| N-Aryl Substituent | Stille Cross-Coupling | Palladium Catalyst | Substitution of a halogen on a side chain to introduce new aryl or vinyl groups. | rsc.orgnih.gov |
Exploration of Catalytic Reactions Involving Spiro[3.4]octanones
Catalysis plays a pivotal role in the synthesis and transformation of spiro[3.4]octanones, enabling efficient and selective reactions that would be difficult to achieve otherwise. Transition metals like rhodium, cobalt, and palladium are frequently employed.
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in assembling spiro-β-lactams. rsc.orgnih.govrsc.org One notable method involves the Rh₂(Piv)₄-catalyzed reaction of diazo compounds with azirines or isoxazoles. uc.pt This process proceeds through the formation of a rhodium carbenoid, which then generates a ketene via a Wolff rearrangement. This ketene subsequently undergoes a Staudinger cycloaddition with an in situ-formed imine equivalent to yield the spiro-β-lactam. uc.ptrsc.org Rhodium-catalyzed cyclopropanation of diazopenicillanates has also been used to create spirocyclopropyl β-lactams, demonstrating the utility of rhodium carbenoid chemistry in elaborating β-lactam scaffolds. nih.gov
Cobalt-Catalyzed Reactions: Cobalt catalysis is prominent in the site-selective functionalization of C(sp³)–H bonds for the construction of spiro-β-lactams, as discussed in the previous section. uc.ptresearchgate.net The mechanism is proposed to involve the in situ generation of a Co(III) active species, which undergoes cyclometalation, followed by oxidation to a Co(IV) complex and subsequent reductive elimination to form the C-N bond of the lactam. rsc.org Additionally, cooperative catalytic systems, such as Co(II) combined with a chiral phosphoric acid, have been developed for the synthesis of chiral spirolactams. snnu.edu.cnacs.org
Palladium-Catalyzed Reactions: Palladium catalysts have been utilized in multicomponent reactions to construct spiro-β-lactams. For example, a reaction between an ortho-iodo-substituted aryl imine, a second imine, and carbon monoxide proceeds via two palladium-catalyzed carbonylation steps to generate a ketene intermediate, which then undergoes a Staudinger reaction to afford the final spirocyclic product. uc.pt
Table 3: Catalytic Systems in Spiro[3.4]octanone Chemistry
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Rhodium (e.g., Rh₂(OAc)₄, Rh₂(Piv)₄) | Spiro-β-lactam synthesis from diazo compounds | Involves rhodium carbenoid and ketene intermediates. High stereoselectivity. | uc.ptrsc.orgrsc.org |
| Cobalt (e.g., Co(OAc)₂) | Directed C(sp³)–H lactamization | Enables functionalization of unactivated C-H bonds to form the spiro ring. | researchgate.netrsc.org |
| Palladium | Multicomponent carbonylation/cycloaddition | Tandem reaction sequence to build complex spiro-β-lactams. | uc.pt |
Chemical Biology Research: Mechanistic Studies of Biological Interactions in Vitro Focus
Role of Spiro-β-Lactam Scaffolds in Molecular Recognition
Spiro-β-lactam scaffolds, such as that found in 6-oxa-1-azaspiro[3.4]octan-2-one, are of significant interest in medicinal chemistry due to their unique three-dimensional structures and inherent rigidity. uc.pt This structural feature is crucial for molecular recognition, as it reduces the conformational entropy penalty when a molecule binds to its biological target. uc.pt The fixed spatial arrangement of functional groups on the spirocyclic framework allows for precise interactions with the binding sites of proteins, such as enzymes and receptors. uc.ptresearchgate.net This pre-organization of the molecule can lead to higher binding affinity and selectivity compared to more flexible structures. uc.pt The β-lactam ring itself is an electrophilic "warhead" that can form covalent bonds with nucleophilic residues, such as serine, in the active sites of enzymes, leading to irreversible inhibition. nih.gov The spirocyclic nature of these compounds provides a rigid scaffold that can be decorated with various substituents to optimize interactions with specific biological targets. researchgate.netresearchgate.net
Modulation of Enzyme Activities and Receptor Binding Profiles
The unique structural features of spiro-β-lactams, including the this compound core, enable them to modulate the activity of various enzymes and the binding profiles of receptors.
Mechanistic Studies of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Derivatives of 6-oxa-1-azaspiro[3.4]octane have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like AKT and MAPK, leading to cell proliferation and survival. nih.gov Mutations in EGFR can lead to its hyperactivation and are implicated in non-small cell lung cancer (NSCLC). nih.govjnjmedicalconnect.comnih.gov
First and second-generation EGFR inhibitors bind reversibly or irreversibly to the ATP-binding site of the kinase domain. nih.govjnjmedicalconnect.com However, resistance often develops, commonly through the T790M "gatekeeper" mutation. jnjmedicalconnect.com Research has shown that specific substitutions on the 4-anilinoquinazoline (B1210976) and 4-anilinopyrido[3,4-d]pyrimidine scaffolds, including the incorporation of a 2-oxa-6-azaspiro[3.4]octane moiety, can lead to potent and irreversible inhibition of EGFR. researchgate.net For instance, a compound featuring the 2-oxa-6-azaspiro[3.4]octane substituent demonstrated high EGFR inhibitory activity, comparable to the established drug gefitinib, along with improved water solubility. researchgate.net The mechanism of inhibition involves the formation of a covalent bond with a cysteine residue (Cys797) at the edge of the ATP-binding cleft, a characteristic of irreversible inhibitors that can overcome resistance mutations. nih.gov
Interactive Data Table: EGFR Inhibition by a 6-Oxa-1-azaspiro[3.4]octane Derivative
| Compound | Target | IC50 (nm) | Mechanism | Reference |
| Compound with 2-oxa-6-azaspiro[3.4]octane substituent | EGFR | Similar to Gefitinib | Irreversible | researchgate.net |
Analysis of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Agonism and Allosteric Modulation
Derivatives of 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane have been identified as agonists for the M4 muscarinic acetylcholine receptor (mAChR). google.comgoogle.com The M4 receptor, a G-protein coupled receptor, is involved in modulating neurotransmission and is a therapeutic target for conditions like psychosis and cognitive dysfunction. google.com Agonists of the M1 and M4 mAChR subtypes are of particular interest for treating Alzheimer's disease. nih.govnih.gov
The spirocyclic scaffold plays a key role in the interaction with the receptor. For instance, 5-oxa-2-azaspiro[3.4]octane derivatives have been specifically designed as M4 agonists. google.com While detailed mechanistic studies on this compound itself in this context are limited in the provided results, the broader class of azaspiro[3.4]octane derivatives demonstrates the potential for these scaffolds to act as orthosteric or allosteric modulators of mAChRs.
Investigations into Other Biological Targets (e.g., nitroreductases, azoreductases) and Their Interaction Mechanisms
Derivatives of diazaspiro[3.4]octane, structurally related to this compound, have been studied for their interaction with bacterial enzymes like nitroreductases and azoreductases. nih.govmdpi.com These enzymes are often involved in the activation of prodrugs or can be targets for antimicrobial agents. nih.gov For example, a nitrofuran-tagged diazaspirooctane was initially identified as a potent inhibitor of a deazaflavin-dependent nitroreductase in Mycobacterium tuberculosis. nih.govmdpi.com However, modifications to the periphery of the molecule led to a shift in its activity profile, with increased potency against Staphylococcus aureus. nih.govmdpi.com This change in activity was attributed to a shift in the likely biological target from nitroreductase to azoreductases, as suggested by induced-fit docking and MM-GBSA calculations. nih.govmdpi.com This highlights how subtle structural changes on the spirocyclic core can significantly alter the interaction mechanism and target preference.
In Vitro Structure-Activity Relationship (SAR) Studies for Target Engagement
In vitro Structure-Activity Relationship (SAR) studies are crucial for optimizing the interaction of spiro-β-lactam derivatives with their biological targets. For instance, in the development of inhibitors for Pks13, a thioesterase from Mycobacterium tuberculosis, various modifications to a benzofuran (B130515) lead compound were explored. nih.gov Replacing a piperidine (B6355638) ring with a 2-oxa-6-azaspiro[3.4]octane group resulted in a potent inhibitor with good microsomal stability and reduced off-target activity. nih.govacs.org X-ray crystallography revealed that the oxygen atom of the spirocycle was positioned in a region of favorable polar interactions within the enzyme's active site. nih.gov
Similarly, in the optimization of SARS-CoV-2 3CL protease inhibitors, a series of spiroazetidine derivatives, including one possessing a 6-oxa-2-azaspiro[3.4]octane moiety, were synthesized. acs.org This particular compound showed a balanced profile of inhibitory activity and metabolic stability. acs.org These examples demonstrate how systematic modifications of the spirocyclic scaffold and its substituents can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.
Interactive Data Table: SAR of Spirocyclic Compounds
| Compound/Scaffold | Target | Key Structural Modification | Effect on Activity | Reference |
| Benzofuran derivative | Pks13 (M. tuberculosis) | Replacement of piperidine with 2-oxa-6-azaspiro[3.4]octane | Potent inhibition, good stability | nih.govacs.org |
| Pyrimidine-dione derivative | SARS-CoV-2 3CL Protease | Incorporation of 6-oxa-2-azaspiro[3.4]octane | Balanced inhibitory activity and metabolic stability | acs.org |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) | M. tuberculosis | Addition of 6-oxa-2-azaspiro[3.4]octane | Inactive against M. tuberculosis | nih.gov |
Mechanistic Studies of Antimicrobial Activity at the Molecular Level
The antimicrobial activity of compounds containing the spiro-β-lactam scaffold is being investigated against a range of pathogens.
Mycobacterium tuberculosis : As mentioned earlier, derivatives of 2-oxa-6-azaspiro[3.4]octane have shown potent activity against M. tuberculosis by inhibiting the thioesterase activity of Pks13. nih.gov However, not all modifications are successful; in a different study, a 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative incorporating a 6-oxa-2-azaspiro[3.4]octane moiety was found to be inactive against M. tuberculosis. nih.gov
Staphylococcus aureus : The antimicrobial mechanism of some compounds against S. aureus involves the disruption of the bacterial cell membrane and wall, leading to the leakage of cellular contents. mdpi.com Additionally, inhibition of essential enzymes like DNA topoisomerase I and II, as well as enzymes in the respiratory metabolic pathway, can contribute to the antibacterial effect. mdpi.com While direct studies on this compound are not detailed, the shift in activity of a diazaspirooctane derivative towards S. aureus suggests that spirocyclic scaffolds can be tailored to target this pathogen, potentially through the inhibition of azoreductases. nih.govmdpi.com
Escherichia coli : The resistance of human skin to E. coli has been linked to the secretion of the S100 protein psoriasin by keratinocytes. nih.gov Psoriasin's antimicrobial activity is thought to involve the sequestration of zinc, an essential nutrient for the bacteria. nih.gov While not directly related to this compound, this highlights a potential mechanism of action for novel anti-E. coli agents. The general mechanisms of resistance in Gram-negative bacteria like E. coli often involve the production of β-lactamases that can hydrolyze the β-lactam ring of antibiotics. nih.gov
Klebsiella pneumoniae : Resistance in K. pneumoniae to β-lactam antibiotics is primarily due to the production of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) and OXA-type enzymes. nih.govmdpi.complos.org These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. nih.gov Another resistance mechanism involves alterations in penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. mdpi.com The development of new β-lactam-based compounds, potentially including novel spiro-β-lactams, that can evade or inhibit these resistance mechanisms is a key area of research.
Strategic Applications of 6 Oxa 1 Azaspiro 3.4 Octan 2 One As a Versatile Synthetic Building Block
Design and Synthesis of Complex Heterocyclic Systems
The unique structural framework of 6-Oxa-1-azaspiro[3.4]octan-2-one , which incorporates both a strained β-lactam ring and a tetrahydrofuran (B95107) moiety, makes it an attractive starting point for the synthesis of more complex heterocyclic systems. The inherent ring strain of the four-membered β-lactam ring provides a thermodynamic driving force for a variety of ring-opening and ring-expansion reactions, allowing for its elaboration into larger and more diverse heterocyclic structures. healthinformaticsjournal.com
The synthesis of spiro-β-lactams, such as This compound , can be achieved through established synthetic methodologies, most notably the Staudinger ketene-imine cycloaddition. healthinformaticsjournal.comresearchgate.netwikipedia.org This powerful reaction involves the [2+2] cycloaddition of a ketene (B1206846), derived from a suitable carboxylic acid precursor, with an imine. In the context of synthesizing This compound , a key precursor would be a derivative of tetrahydrofuran-3-carboxylic acid, which would generate the required ketene to react with an appropriate imine. nih.gov The versatility of the Staudinger reaction allows for the introduction of a wide range of substituents on the nitrogen atom of the β-lactam ring, providing a handle for further functionalization and diversification. nih.govacs.org
Once formed, the This compound core can be strategically manipulated. For instance, the carbonyl group of the β-lactam can undergo nucleophilic attack, leading to ring-opened products that serve as precursors for other heterocycles. Furthermore, the tetrahydrofuran ring can be functionalized to introduce additional points of diversity. This dual reactivity enables the generation of a library of complex molecules from a single, readily accessible spirocyclic scaffold.
Construction of Novel Multifunctional Modules for Chemical Probe Development
Chemical probes are essential tools for elucidating biological pathways and validating novel drug targets. The development of effective probes requires a molecular scaffold that allows for the precise installation of reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement, without compromising binding affinity. The rigid nature of the This compound scaffold provides a stable platform for the spatial orientation of these functionalities. ontosight.ai
The nitrogen atom of the β-lactam ring and potential functionalization on the tetrahydrofuran ring offer orthogonal handles for the attachment of different molecular components. For example, a linker and a reporter group could be attached to the nitrogen atom, while a pharmacophoric element responsible for target binding could be elaborated from the tetrahydrofuran portion. This modular approach facilitates the rapid synthesis and optimization of chemical probes. The inherent 3D structure of the spirocycle can also be exploited to minimize steric hindrance between the different functional modules of the probe, ensuring that each component can perform its intended function effectively.
Exploration as Privileged Structures within Chemical Libraries
In medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. acs.orgeurekaselect.comresearchgate.net These scaffolds often possess favorable physicochemical properties and a 3D architecture that is complementary to the binding sites of various proteins. Spirocyclic systems, in general, are increasingly recognized as privileged scaffolds due to their ability to explore chemical space beyond the "flatland" of traditional aromatic compounds. tandfonline.comnih.govnih.gov
The This compound core, with its defined stereochemistry and rigid conformation, is an excellent candidate for inclusion in chemical libraries designed for high-throughput screening. Its incorporation into a library of diverse compounds can significantly increase the structural and spatial diversity of the collection, enhancing the probability of identifying novel hits against a wide range of biological targets. The presence of both hydrogen bond donors and acceptors, along with the potential for further functionalization, makes this scaffold particularly attractive for interacting with various protein active sites. The inclusion of such spirocyclic scaffolds in screening libraries is a key strategy for discovering first-in-class medicines. nih.gov
Development of Spirocyclic Scaffolds as Structural Surrogates for Established Pharmacophores
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.netchem-space.comfiveable.me The rigid, three-dimensional nature of spirocyclic scaffolds makes them ideal candidates for use as structural surrogates for more flexible or planar pharmacophores that are commonly found in drug molecules, such as piperazine (B1678402) and morpholine. researchgate.net
Below is a table comparing the general properties of common pharmacophores with their potential spirocyclic surrogates, illustrating the potential advantages of incorporating scaffolds like This compound .
| Property | Standard Pharmacophore (e.g., Piperazine, Morpholine) | Spirocyclic Surrogate (e.g., Azaspiro[3.4]octane derivatives) |
| Conformational Flexibility | High | Low (Rigid) |
| Three-Dimensionality (Fsp3) | Moderate | High |
| Lipophilicity (logP) | Generally lower | Can be modulated; often higher |
| Solubility | Generally higher | Can be modulated |
| Metabolic Stability | Can be susceptible to metabolism | Often improved due to steric shielding |
| Intellectual Property | Crowded space | Novel chemical space |
This table presents generalized trends and the specific properties can vary significantly based on the full molecular structure.
Emerging Trends and Future Research Directions in 6 Oxa 1 Azaspiro 3.4 Octan 2 One Chemistry
Integration of Artificial Intelligence and Machine Learning in Spirolactam Design
Companies are now offering access to large, chemically diverse libraries of spiro compounds that are "AI/ML-ready," meaning the data is structured for seamless integration with these computational platforms. spirochem.com This facilitates the rapid analysis of structure-activity relationships and the identification of key molecular features that contribute to therapeutic efficacy. By leveraging AI, researchers can explore vast virtual chemical spaces to identify novel spirolactam scaffolds with the potential for unique biological activities. nih.govspirochem.com
Table 1: Applications of AI/ML in Spirolactam Drug Discovery
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring
The synthesis of complex molecules like 6-Oxa-1-azaspiro[3.4]octan-2-one and its derivatives often involves multi-step processes where precise control over reaction conditions is crucial. Advanced spectroscopic and imaging techniques are becoming indispensable for real-time monitoring of these reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates.
Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy allow chemists to follow the progress of a reaction as it happens. nih.gov For example, in situ ¹H NMR spectroscopy has been used to observe the formation of dearomatized iminium intermediates in the synthesis of spirocyclic tetrahydroquinolines. nih.gov This level of detailed monitoring enables the optimization of reaction parameters to maximize yield and minimize the formation of byproducts.
Real-time monitoring is a key component of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes. The insights gained from these advanced analytical methods can lead to more robust and efficient synthetic procedures for producing spirolactams on a larger scale.
Development of Sustainable and Eco-Friendly Synthetic Methodologies
In recent years, there has been a significant push towards the development of "green" and sustainable chemical processes. bohrium.comjsynthchem.com This trend is highly relevant to the synthesis of this compound and other spirocyclic compounds.
Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. bohrium.com Researchers are exploring various strategies to achieve these goals in spirolactam synthesis, including:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ethanol. bohrium.comutrgv.edu
Catalysis: Employing catalysts to enable reactions to proceed under milder conditions and with higher selectivity. jsynthchem.com This includes the use of reusable catalysts to minimize waste. jsynthchem.com
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and often improve yields. utrgv.edumdpi.com
Mechanochemistry: Performing reactions in the solid state by grinding, which can eliminate the need for solvents altogether. mdpi.com
Electrosynthesis: Using electricity to drive chemical reactions, which can be a cleaner alternative to using chemical oxidants or reductants. rsc.org
For example, efficient methods for synthesizing spiroheterocycles have been developed using water as a solvent and a reusable catalyst. bohrium.com Another approach has utilized microwave assistance in combination with an ionic liquid as a catalyst for the synthesis of spiro compounds with potential anticancer activity. mdpi.com
Deeper Mechanistic Understanding of Biological Pathways Mediated by Spirocyclic Compounds
The unique three-dimensional structure of spirocyclic compounds like this compound allows them to interact with biological targets in ways that are often not possible for more planar molecules. tandfonline.comnih.gov This can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. tandfonline.com A deeper understanding of how these compounds interact with biological systems at a molecular level is crucial for the rational design of new drugs.
Spirocyclic scaffolds are found in a variety of natural products with diverse biological activities. nih.gov They have been shown to interact with a wide range of biological targets, including enzymes and receptors. chemdiv.com For instance, some spiro-β-lactams have demonstrated potent anti-HIV and antiplasmodial activity. frontiersin.org
Recent research has focused on elucidating the specific biological pathways modulated by spirocyclic compounds. For example, a novel spirocyclic compound was found to activate the SIRT1/p53-mediated apoptosis pathway in glioblastoma cells, highlighting its potential as an anti-cancer agent. nih.gov A thorough understanding of these mechanisms will enable the design of next-generation spirolactam-based therapeutics with improved efficacy and reduced side effects.
Exploration of New Chemical Space with Functionalized Spiro[3.4]octanone Motifs
The exploration of new chemical space is a key objective in drug discovery. nih.govacs.orgnih.gov The this compound scaffold provides a unique and versatile platform for the synthesis of novel, three-dimensional molecules. nih.govacs.org By introducing various functional groups at different positions on the spirocyclic core, chemists can create large libraries of diverse compounds for biological screening. nih.govku.edu
The synthesis of families of spirocyclic scaffolds with multiple points of diversification allows for a systematic exploration of the chemical space around the core structure. nih.govacs.orgnih.govku.edu This approach enables researchers to fine-tune the properties of the molecules to optimize their interaction with a specific biological target. The high sp3 character of these scaffolds is particularly important for creating molecules with greater three-dimensionality, a desirable trait for modern drug candidates. nih.govacs.org
Researchers are actively developing new synthetic methods to access a wider range of functionalized spiro[3.4]octanone motifs. This includes the development of catalytic and asymmetric methods to produce enantiomerically pure compounds, which is often crucial for biological activity. researchgate.netresearchgate.net The continued exploration of this new chemical space holds great promise for the discovery of novel therapeutic agents based on the this compound framework.
Table 2: Compound Names Mentioned
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Oxa-1-azaspiro[3.4]octan-2-one, and how can their efficiency be compared?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving ketones and amines. For example, 2-Oxa-spiro[3.4]octane-1,3-dione can react with benzothiazol-2-yl-imine derivatives under reflux in aprotic solvents (e.g., DMF) to form spiro scaffolds . Efficiency is evaluated by yield optimization (e.g., 60–85% under varying temperatures) and purity analysis (HPLC or LC-MS). Comparative studies should focus on reaction time, catalyst loading (e.g., acid vs. base), and scalability .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use - and -NMR to confirm spirocyclic connectivity. For instance, quaternary carbons in the spiro center appear as distinct signals (e.g., δ 70–80 ppm in -NMR) .
- IR : Validate lactam carbonyl stretches (1650–1750 cm) and ether C-O bonds (1050–1150 cm) .
- X-ray crystallography : Resolve ambiguous stereochemistry or ring conformations .
Q. How should researchers conduct a literature review to identify gaps in spirocyclic compound synthesis?
- Methodological Answer :
- Use databases like SciFinder or Reaxys with keywords "spiro[3.4]octane" and "oxa-azaspiro". Prioritize recent articles (post-2020) to avoid redundant methods.
- Analyze trends: For example, microreactor-based synthesis (e.g., continuous-flow systems) improves safety and yield but lacks data on scalability for 6-Oxa-1-azaspiro derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products in the synthesis of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (50–120°C), solvent polarity (THF vs. DCM), and catalyst (e.g., p-TsOH vs. Lewis acids). Monitor by TLC/GC-MS.
- Microreactor systems : Reduce exothermic risks and improve mixing, achieving >90% conversion in 10 minutes vs. 6 hours in batch reactors .
- Side product analysis : Isolate by column chromatography and characterize using HRMS to identify dimerization or over-oxidation products .
Q. What strategies resolve contradictions in spectroscopic data for spirocyclic compounds?
- Methodological Answer :
- Cross-validation : Compare NMR shifts with computed values (DFT calculations). For example, discrepancies in -NMR coupling constants may indicate conformational flexibility .
- Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping) causing signal broadening.
- Collaborative analysis : Consult crystallography experts to resolve ambiguous NOE correlations .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT calculations : Compute Fukui indices to identify electrophilic sites (e.g., lactam carbonyl vs. ether oxygen).
- MD simulations : Model solvent effects on transition states. For instance, polar solvents stabilize zwitterionic intermediates in ring-opening reactions .
- Validate experimentally : Compare predicted activation energies with kinetic studies (e.g., Arrhenius plots) .
Q. What safety protocols are essential for handling reactive intermediates in spirocyclic compound synthesis?
- Methodological Answer :
- Risk assessment : Identify hazards (e.g., aziridine intermediates are mutagenic). Use fume hoods and closed systems for volatile reagents.
- Inert atmosphere : Conduct reactions under N to prevent oxidation of sensitive intermediates (e.g., enamines) .
- Emergency procedures : Neutralize spills with 10% acetic acid for basic reagents or sodium bicarbonate for acids .
Q. How can isotopic labeling elucidate the mechanism of spirocycle formation?
- Methodological Answer :
- -labeling : Track oxygen incorporation in lactam rings using GC-MS.
- Kinetic isotope effects (KIE) : Compare reaction rates with -labeled amines to identify rate-determining steps (e.g., nucleophilic attack vs. ring closure) .
Data Presentation Guidelines
- Reproducibility : Document exact molar ratios, solvent grades, and equipment (e.g., "refluxed at 80°C in anhydrous THF using a Schlenk line") .
- Supporting Information : Provide raw NMR/FTR spectra, crystallographic data (CIF files), and computational input files .
- Conflict resolution : Address contradictory data by citing analogous systems (e.g., "similar spiro compounds show ring strain effects in -NMR") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
